Dibenzo(b,e)(1,4)dioxin-2-ol
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Overview
Description
Dibenzo(b,e)(1,4)dioxin-2-ol is a polycyclic heterocyclic organic compound. It consists of two benzene rings connected by a 1,4-dioxin ring, with a hydroxyl group attached to the second carbon of the dioxin ring. This compound is part of the broader family of dibenzodioxins, which are known for their structural complexity and diverse chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(b,e)(1,4)dioxin-2-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with 2-chlorophenol in the presence of a base, followed by cyclization to form the dioxin ring . The reaction conditions often require elevated temperatures and the use of solvents such as dimethylformamide (DMF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Dibenzo(b,e)(1,4)dioxin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The dioxin ring can be reduced to form a dihydro-dioxin derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under acidic conditions.
Major Products
Oxidation: Formation of dibenzo(b,e)(1,4)dioxin-2-one or dibenzo(b,e)(1,4)dioxin-2-carboxylic acid.
Reduction: Formation of dihydro-dibenzo(b,e)(1,4)dioxin-2-ol.
Substitution: Formation of halogenated derivatives such as this compound-3-bromide.
Scientific Research Applications
Dibenzo(b,e)(1,4)dioxin-2-ol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of dibenzo(b,e)(1,4)dioxin-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins and enzymes, potentially altering their activity. Additionally, the aromatic structure allows for π-π interactions with other aromatic compounds, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dibenzo-1,4-dioxin: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Polychlorinated dibenzodioxins (PCDDs): Contain chlorine atoms, which significantly alter their chemical and toxicological properties.
Polybrominated dibenzodioxins (PBDDs): Similar to PCDDs but with bromine atoms instead of chlorine
Uniqueness
Dibenzo(b,e)(1,4)dioxin-2-ol is unique due to the presence of the hydroxyl group, which enhances its reactivity and potential for forming hydrogen bonds. This makes it a valuable compound for various chemical and biological applications .
Properties
CAS No. |
71866-40-5 |
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Molecular Formula |
C12H8O3 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
dibenzo-p-dioxin-2-ol |
InChI |
InChI=1S/C12H8O3/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7,13H |
InChI Key |
FWLAOVKZMGIRQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)OC3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
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